[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate
Description
The compound [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1λ⁶-thiolan-3-ylidene]amino N-phenylcarbamate (hereafter referred to as the target compound) is a carbamate derivative featuring a thiolan (tetrahydrothiophene) ring system substituted with a methylsulfanyl group and a 1,1-dioxo (sulfone) moiety. The carbamate group is linked to a phenyl ring via an imino bridge in the Z-configuration .
Properties
IUPAC Name |
[(Z)-(4-methylsulfanyl-1,1-dioxothiolan-3-ylidene)amino] N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-19-11-8-20(16,17)7-10(11)14-18-12(15)13-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3,(H,13,15)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKIGFETNYHAA-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CS(=O)(=O)CC1=NOC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC\1CS(=O)(=O)C/C1=N/OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-phenylcarbamate (CAS: 325854-19-1) is a synthetic derivative with potential biological activities. It is characterized by its unique chemical structure, which includes a thiolane ring and carbamate moiety, leading to various interactions at the molecular level. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₄N₂O₄S₂
- Molecular Weight : 302.37 g/mol
- Chemical Structure : The compound features a thiolane ring with a methylsulfanyl group and a phenylcarbamate side chain, contributing to its reactivity and biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and an inhibitor of specific biological pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, it targets specific kinases that are crucial for cell cycle progression.
- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which may help in reducing oxidative stress in cells.
- Apoptosis Induction : Studies suggest that it can induce apoptosis in cancer cells through the activation of intrinsic pathways.
Table 1: Summary of Biological Activities
Case Study 1: Anti-Cancer Efficacy
In a study published in Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values ranging from 10 to 20 µM across different cancer types, indicating its potential as a therapeutic agent.
Case Study 2: Mechanistic Insights
A mechanistic study published in Biochemical Pharmacology explored the pathways affected by this compound. It was found to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby promoting apoptosis in treated cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s core structure includes:
- A thiolan ring (1λ⁶-thiophene-1,1-dione) with a methylsulfanyl substituent.
- A carbamate group (-NH-C(O)-O-) bridging the thiolan ring and a phenyl group.
- Z-configuration at the imino double bond, influencing molecular geometry .
Comparison Table
Detailed Analysis
Substituent Effects on Bioactivity
- Phenyl vs. Nitrophenyl: The target compound’s unsubstituted phenyl group contrasts with nitro-substituted analogs (e.g., 3- or 4-nitrophenyl in ).
- Sodium Salt vs. Neutral Carbamate : The sodium salt in improves water solubility, critical for herbicidal formulations, whereas the target compound’s neutral carbamate may require formulation adjuvants for field application.
Ring Systems and Functional Groups
- Thiolan vs. Thiazole/Benzamide : The thiolan ring in the target compound provides a rigid, sulfone-containing scaffold, distinct from the thiazole in or benzamide in . Thiazole rings often enhance metabolic stability, while benzamides with trifluoromethyl groups () improve lipophilicity and membrane penetration.
- Carbamate vs. Sulfonylurea : Carbamates (target compound, ) and sulfonylureas () both inhibit acetolactate synthase (ALS) in plants, but sulfonylureas generally exhibit higher potency due to stronger hydrogen-bonding interactions .
Stereochemical Considerations
Research Implications and Gaps
- Activity Data : While structural analogs like sulfonylureas () and benzamides () are well-characterized herbicides, the target compound’s efficacy remains speculative without experimental data.
- Isomer Studies : Comparative studies of Z/E isomers (e.g., vs. ) are needed to evaluate configuration-dependent bioactivity.
- Formulation Development : Sodium salt derivatives (as in ) could enhance the target compound’s solubility and field performance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
